molecular formula C13H15BrN2O3 B1389822 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide CAS No. 1138445-78-9

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Cat. No.: B1389822
CAS No.: 1138445-78-9
M. Wt: 327.17 g/mol
InChI Key: PYSANTWZAYGIEK-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a bromoacetamide derivative featuring a morpholine ring conjugated via a carbonyl group to the phenyl substituent.

Properties

IUPAC Name

2-bromo-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSANTWZAYGIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Formation of 4-(Bromoacetyl)Morpholine

Method Overview:
The initial step involves brominating morpholine derivatives to generate 4-(bromoacetyl)morpholine, which serves as a pivotal intermediate for subsequent coupling reactions.

Key Reaction Conditions & Variants:

Reaction Method Reagents Solvent Temperature Reaction Time Yield Notes
Bromination with Bromoacetyl Bromide Morpholine + Bromoacetyl Bromide Dichloromethane (DCM) 0°C to room temperature 0.75 - 1.5 hours 62-54% Controlled addition at low temperature (-25°C to 0°C) minimizes side reactions.
Bromination with Bromoacetyl Bromide Morpholine + Bromoacetyl Bromide Tetrahydrofuran (THF) 10°C to room temperature 2 hours 67% Distillation yields pure 4-(bromoacetyl)morpholine.
Bromination with Bromoacetyl Bromide Morpholine + Bromoacetyl Bromide Dichloromethane -25°C 1.25 hours 62% Precise temperature control enhances selectivity.
Alternative Bromination using N-ethyl-N,N-diisopropylamine Morpholine + Brominating agent Dichloromethane 0°C 45 min 62% Use of base improves yield and purity.

Research Findings:

  • Bromination efficiency depends on temperature control, solvent choice, and the molar ratio of reagents.
  • Lower temperatures (-25°C to 0°C) prevent over-bromination and side reactions.
  • Dichloromethane and tetrahydrofuran are preferred solvents due to their inertness and solubility profiles.

Coupling of 4-(Bromoacetyl)Morpholine with Aromatic Amines

Method Overview:
The key step involves nucleophilic substitution where the amino group of the phenyl derivative reacts with the bromoacetyl moiety to form the target acetamide.

Typical Procedures:

Reagent Base/ Catalyst Solvent Temperature Reaction Time Yield Notes
Aromatic amine derivatives Triethylamine / N,N-diisopropylethylamine Dichloromethane -4°C to 20°C 1-3 days 33-62% Extended reaction times at room temperature improve coupling efficiency.
Aromatic amine derivatives Potassium carbonate DMF 20°C 0.25 hours 33% Mild conditions suitable for sensitive substrates.
Aromatic amine derivatives Cesium carbonate N,N-Dimethylformamide 65°C 18 hours Variable Elevated temperatures facilitate coupling but may cause decomposition.

Research Findings:

  • The choice of base influences the reaction rate and yield; tertiary amines like triethylamine are common.
  • Elevated temperatures (above 65°C) can accelerate coupling but risk side reactions.
  • Solvent polarity and inert atmosphere conditions are critical for high purity and yield.

Alternative Synthetic Routes and Variations

Data Table Summarizing Key Preparation Parameters

Parameter Method A Method B Method C
Brominating reagent Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide
Solvent Dichloromethane THF Dichloromethane
Temperature -25°C to 0°C 10°C to RT -25°C
Reaction time 1.25 - 1.5 hours 2 hours 1.25 hours
Yield of intermediate 62-67% 67% 62%
Coupling base Triethylamine / Cs2CO3 K2CO3 N,N-diisopropylethylamine
Coupling solvent DCM / DMF DMF DCM
Coupling temperature -4°C to 20°C 20°C 20°C
Coupling yield 33-62% 33% 62%

Notes and Recommendations

  • Temperature Control: Precise temperature regulation during bromination minimizes over-bromination and side reactions.
  • Solvent Choice: Inert solvents like DCM and THF are preferred for their compatibility and ease of removal.
  • Reaction Monitoring: TLC or NMR should be employed to monitor reaction progress.
  • Purification: Post-reaction purification via column chromatography or recrystallization ensures high purity of intermediates.
  • Scale-Up Considerations: Continuous flow reactors and automation can improve safety, reproducibility, and yield at industrial scales.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Meta-substituted trifluoromethyl groups (e.g., Compound 10 ) show distinct reactivity compared to para-substituted analogs, impacting biological activity.
  • Electron-Withdrawing Groups : Trifluoromethyl (‑CF₃) and chloro (‑Cl) substituents increase electrophilicity at the acetamide carbonyl, aiding nucleophilic reactions .
  • Morpholinylcarbonyl Group : Unlike halogenated analogs, the morpholine ring in the target compound likely improves water solubility and pharmacokinetics due to its polar, hydrogen-bonding nature.

Biological Activity

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15BrN2O3
  • Molecular Weight : Approximately 327.19 g/mol
  • InChI Key : PYSANTWZAYGIEK-UHFFFAOYSA-N

The compound features a bromine atom attached to an acetamide group, with a morpholinylcarbonyl substituent on the phenyl ring, which enhances its biological activity through improved binding affinity to target biomolecules.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromine atom can participate in electrophilic substitution reactions, while the morpholinylcarbonyl group facilitates interactions with various biological targets. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects such as:

  • Inhibition of Osteoclast Activity : The compound has been shown to suppress mRNA expression of osteoclast-specific marker genes, reducing bone resorption activity and F-actin belt formation in osteoclasts.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Effect Reference
Osteoclast InhibitionSuppresses bone resorption
Antimicrobial PotentialEffective against Gram-positive bacteria
Interaction with BiomoleculesModulates biochemical pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Osteoclast Activity Study : This study demonstrated that the compound effectively inhibits osteoclast differentiation and function, making it a candidate for osteoporosis treatment.
  • Antimicrobial Testing : In a comparative analysis of various substituted phenyl-acetamides, compounds with similar structures showed significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their lipophilicity, which aids in penetrating bacterial membranes .
  • QSAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that modifications on the phenyl ring could enhance the antimicrobial efficacy of related compounds, suggesting that structural optimization could improve the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a substituted phenylacetamide precursor. Introduce the bromoacetamide group via nucleophilic substitution using bromoacetyl bromide under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Functionalize the phenyl ring with the 4-morpholinylcarbonyl group. Use carbodiimide coupling (e.g., EDC/HOBt) to conjugate morpholine-4-carboxylic acid to the ortho-aminophenyl intermediate .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., DMAP for acylation) to enhance yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm bromine substitution and morpholine carbonyl integration. Aromatic protons typically appear at δ 7.2–8.0 ppm, while the morpholine group shows signals at δ 3.4–3.8 ppm .
  • HPLC : Employ reverse-phase C18 columns (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~380–400 for C14_{14}H16_{16}BrN2_2O3_3) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or anticancer agent?

  • Experimental Design :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or proteases based on structural analogs showing activity against inflammatory pathways .
  • Assay Setup : Use fluorescence-based enzyme inhibition assays (e.g., ATPase activity) with IC50_{50} determination. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with siRNA knockdown of target proteins .

Q. What role does crystallography play in elucidating the compound’s structure-activity relationship (SAR)?

  • Crystallographic Approach :

  • Data Collection : Grow single crystals via vapor diffusion (e.g., ethanol/water). Use synchrotron radiation for high-resolution data (≤1.0 Å) .
  • Refinement : Apply SHELXL for structure refinement. Analyze hydrogen bonding (e.g., morpholine carbonyl with active-site residues) and halogen interactions (Br···π) to explain bioactivity .
  • SAR Insights : Compare with analogs (e.g., 2-Bromo-N-(3-ethoxyphenyl)acetamide) to identify critical substituents for target binding .

Q. How can computational methods enhance the understanding of this compound’s reactivity and metabolic stability?

  • Computational Strategies :

  • Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2). Focus on the bromine atom’s van der Waals contacts and the morpholine group’s solvation effects .
  • ADME Prediction : Apply SwissADME to predict logP (~2.5) and CYP450 metabolism. The morpholine moiety may reduce hepatic clearance by enhancing solubility .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 75–85% yields for bromoacetylation, while similar reactions in show lower yields (60–70%). This discrepancy may arise from differences in solvent purity or catalyst efficiency.
  • Biological Targets : While emphasizes anti-inflammatory activity, highlights anticancer potential. Researchers should prioritize target validation via CRISPR/Cas9 knockout studies to resolve these differences.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
Reactant of Route 2
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2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

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